molecular formula C12H17Cl2N3 B6271297 2-(1-benzyl-1H-imidazol-2-yl)ethan-1-amine dihydrochloride CAS No. 21125-25-7

2-(1-benzyl-1H-imidazol-2-yl)ethan-1-amine dihydrochloride

Cat. No. B6271297
CAS RN: 21125-25-7
M. Wt: 274.2
InChI Key:
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .


Molecular Structure Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .


Physical And Chemical Properties Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties .

Mechanism of Action

The mechanism of action of imidazole derivatives can vary widely depending on their specific structure and the target they interact with. Some imidazole derivatives are used as antifungal agents, while others have antiprotozoal activity .

Safety and Hazards

The safety and hazards of imidazole derivatives can also vary widely. Some may be relatively safe for use in humans, while others may have significant toxicity or side effects .

Future Directions

Given the wide range of biological activities of imidazole derivatives, there is significant interest in developing new drugs based on this structure . This includes the development of new synthetic routes, as well as the exploration of new potential therapeutic applications .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(1-benzyl-1H-imidazol-2-yl)ethan-1-amine dihydrochloride involves the reaction of benzylamine with 2-bromoethylamine hydrobromide, followed by cyclization with potassium carbonate and 1,2-dichloroethane to form the desired product. The product is then purified by recrystallization using dihydrochloric acid.", "Starting Materials": [ "Benzylamine", "2-bromoethylamine hydrobromide", "Potassium carbonate", "1,2-dichloroethane", "Dihydrochloric acid" ], "Reaction": [ "Step 1: Benzylamine is reacted with 2-bromoethylamine hydrobromide in the presence of a base such as potassium carbonate to form 2-(1-benzyl-1H-imidazol-2-yl)ethan-1-amine.", "Step 2: The intermediate product is then cyclized using 1,2-dichloroethane and potassium carbonate to form the desired product, 2-(1-benzyl-1H-imidazol-2-yl)ethan-1-amine dihydrochloride.", "Step 3: The product is then purified by recrystallization using dihydrochloric acid." ] }

CAS RN

21125-25-7

Product Name

2-(1-benzyl-1H-imidazol-2-yl)ethan-1-amine dihydrochloride

Molecular Formula

C12H17Cl2N3

Molecular Weight

274.2

Purity

85

Origin of Product

United States

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